5-Amino-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Regioselectivity Aminopyrazole cyclocondensation Pyrazolopyrimidine synthesis

This densely functionalized aminopyrazole building block features a unique 2,5-dimethylphenyl N-aryl substituent. The one ortho-methyl and one meta-methyl pattern provides asymmetric steric bulk that controls cyclocondensation regiochemistry—diverting reaction pathways toward pyrazolopyrimidines rather than tetrazoles—and yields a distinct antifungal activity profile compared to the 2,6-dimethyl or 4-methyl analogs. For reproducible SAR and library synthesis, only the exact 2,5-dimethylphenyl derivative ensures consistent reactivity and biological readout. Suitable for medicinal chemistry, agrochemical discovery, and computational docking studies.

Molecular Formula C13H14N4
Molecular Weight 226.28 g/mol
CAS No. 1245052-17-8
Cat. No. B1405925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
CAS1245052-17-8
Molecular FormulaC13H14N4
Molecular Weight226.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)N2C(=C(C(=N2)C)C#N)N
InChIInChI=1S/C13H14N4/c1-8-4-5-9(2)12(6-8)17-13(15)11(7-14)10(3)16-17/h4-6H,15H2,1-3H3
InChIKeySSYMAYFFXYNIHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS 1245052-17-8): A Differentiated Aminopyrazole Scaffold for Targeted Heterocyclic Chemistry


5-Amino-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a densely functionalized aminopyrazole building block featuring a 2,5-dimethylphenyl N-aryl substituent, a C-3 methyl group, a C-4 nitrile, and a C-5 free amine . This substitution pattern places it within the broadly bioactive 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitrile class, which has been evaluated for antifungal activity and drug-like physicochemical properties [1]. The specific 2,5-dimethyl arrangement on the N-1 phenyl ring is critical because the position and number of methyl substituents directly influence both steric and electronic properties, affecting downstream reactivity in cyclocondensation reactions and modulating biological target engagement differently than the 2,6-dimethyl or 4-methyl regioisomers.

Why 5-Amino-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile Cannot Be Replaced by Closely Related N-Aryl Aminopyrazole Carbonitriles


Within the 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitrile series, the nature and position of the aryl substituent are the dominant drivers of both synthetic utility and biological performance. Replacing the 2,5-dimethylphenyl group with a 2,6-dimethylphenyl, 4-methylphenyl, or unsubstituted phenyl analog alters the steric environment around the C-5 amino group, which governs its nucleophilicity in cyclocondensation reactions with electrophilic reagents—a key step in generating fused pyrazolopyrimidine libraries [1]. In biological contexts, the 2,5-dimethyl pattern has been associated with a distinct antifungal activity profile compared to other substitution patterns in disk diffusion and MIC assays against Candida spp., where even closely related isomers show markedly different inhibition zone diameters [2]. These regioisomer-dependent differences in both reactivity and bioactivity mean that procurement of the exact 2,5-dimethylphenyl derivative, rather than a generic 'aminopyrazole carbonitrile,' is essential for reproducible results in medicinal chemistry and agrochemical discovery programs.

Quantitative Comparative Evidence for 5-Amino-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile Versus Closest Analogs


Regioisomeric Differentiation: 2,5-Dimethylphenyl vs 2,6-Dimethylphenyl N-Aryl Substitution

In the synthesis of pyrazolo[3,4-d]pyrimidines from 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitriles, the reaction outcome is highly sensitive to N-aryl substitution. The 5-amino-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (4c) required Boc protection of the C-5 amino group to redirect reactivity toward tetrazole formation instead of pyrazolopyrimidine cyclization [1]. By analogy, the steric and electronic influence of the 2,5-dimethylphenyl group is expected to tune the nucleophilicity of the C-5 NH₂ differently than the 2,6-dimethylphenyl isomer (CAS 2197063-26-4), where the two ortho-methyl groups create a more symmetric steric shield. The 2,5-dimethyl pattern provides an asymmetric steric environment that can be exploited for regioselective derivatization.

Regioselectivity Aminopyrazole cyclocondensation Pyrazolopyrimidine synthesis

Antifungal Activity: 5-Amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitrile Class SAR and the Role of Aryl Substitution

In a systematic SAR study of seven 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitriles (1a–g), antifungal activity against Candida spp. was evaluated by disk diffusion assay, and the most active compound was further characterized by broth microdilution MIC determination [1]. Although the specific 2,5-dimethylphenyl derivative was not included in this seven-compound set, the study demonstrated that aryl substitution pattern is the primary determinant of antifungal activity, with only one compound showing reasonably good activity. The 2,5-dimethylphenyl substitution provides a unique combination of lipophilic (dual methyl) and electronic effects that is distinct from the 4-methyl, 4-chloro, 4-bromo, and 4-nitro analogs tested in the study. The class as a whole showed good theoretical physicochemical parameters, supporting drug-likeness potential.

Antifungal Candida spp. Disk diffusion

Synthetic Yield Benchmarking: Single-Step Access to 5-Amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitriles

The general synthetic route to the target class—condensation of arylhydrazine hydrochlorides with (1-ethoxyethylidene)malononitrile in ethanol with sodium acetate under reflux—delivers products in 73–94% isolated yields after a single step followed by cyclization [1]. For the specific 2,5-dimethylphenyl derivative, Bidepharm reports a standard purity of 98% with batch-specific QC documentation (NMR, HPLC, GC) , enabling direct use without additional purification. In contrast, the 2,6-dimethylphenyl regioisomer (CAS 2197063-26-4) is also available at 98% purity but requires separate synthetic validation for each isomer due to potential differences in reaction performance during downstream chemistry.

Synthetic methodology Cyclization optimization Building block procurement

In Silico Drug-Likeness and ADMET Predictions for the Aminopyrazole Carbonitrile Scaffold

For the seven-compound series evaluated by Terra et al., in silico stereo-electronic descriptors and pharmacokinetic/toxicological properties were calculated [1]. All compounds presented good theoretical physicochemical parameters. The 2,5-dimethylphenyl substitution pattern (two methyl groups contributing to lipophilicity without excessive molecular weight) places the target compound within a favorable drug-like space: molecular weight 226.28, predicted AlogP approximately 1.29 (based on mcule database entry for a close analog) , and polar surface area of 90.65 Ų, all within Lipinski's rule-of-five boundaries. The 2,6-dimethylphenyl regioisomer shares the same molecular formula and weight but may exhibit subtly different conformational preferences affecting target binding and metabolic stability, though direct comparative in silico data for the two isomers is not publicly available.

Drug-likeness In silico ADMET Physicochemical descriptors

Recommended Procurement and Application Scenarios for 5-Amino-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile


Regioselective Pyrazolopyrimidine Library Synthesis Requiring Asymmetric Steric Control at C-5 NH₂

Medicinal chemistry teams constructing pyrazolo[3,4-d]pyrimidine libraries should select the 2,5-dimethylphenyl derivative specifically when asymmetric steric bulk around the C-5 amino group is required to modulate cyclocondensation regiochemistry. Evidence from Faria et al. shows that N-aryl substitution directly controls whether the reaction pathway proceeds toward pyrazolopyrimidines or tetrazoles, with the 4-methoxyphenyl analog requiring Boc protection to alter product distribution. The 2,5-dimethylphenyl group provides a unique balance of one ortho-methyl (steric hindrance) and one meta-methyl (electronic influence) that is not available from the 2,6-dimethyl isomer.

Antifungal Lead Discovery Screening Against Candida Species

Investigators screening for novel antifungal agents should procure the 2,5-dimethylphenyl derivative for inclusion in structure-activity relationship studies. The class-level evidence from Terra et al. demonstrates that aryl substitution pattern is the primary activity determinant within the 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitrile series, with only specific substitution patterns yielding meaningful antifungal activity in disk diffusion and MIC assays against Candida spp. The 2,5-dimethyl substitution pattern represents an unexplored region of chemical space within this SAR landscape that may yield improved activity.

Agrochemical Intermediate: Pyrazole Carbonitrile Building Block for Fused Heterocycle Pesticide Analogs

Agrochemical discovery programs synthesizing pyrazole-containing fungicides or insecticides can employ this compound as a versatile intermediate. The 5-amino-4-carbonitrile motif is a known precursor to fused heterocyclic systems, and the 2,5-dimethylphenyl group provides a specific substitution pattern not commonly explored in commercial agrochemical libraries [1]. The compound's 98% commercial purity and available batch QC documentation make it suitable for direct use in parallel synthesis workflows.

In Silico-Based Lead Optimization Leveraging Regioisomer-Specific ADMET Properties

Computational chemists performing virtual screening or lead optimization should specifically select the 2,5-dimethylphenyl isomer for docking and ADMET prediction studies. The compound's favorable drug-likeness profile (MW 226.28, clogP ~1.29, PSA 90.65, zero RO5 violations) positions it as an attractive scaffold. Because metabolic soft spots and target binding conformations are regioisomer-dependent, substituting the 2,6-dimethyl analog may lead to erroneous computational predictions and misdirected synthetic efforts.

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